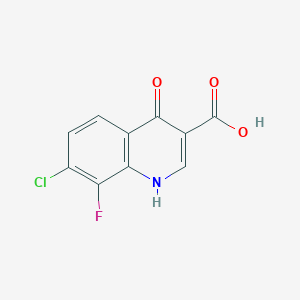

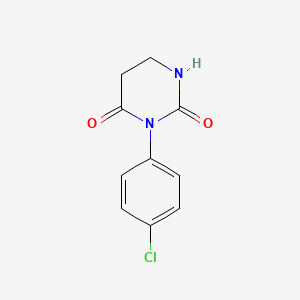

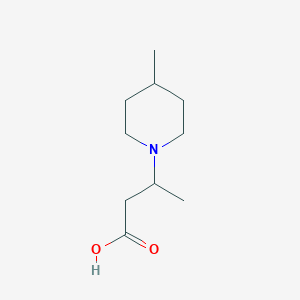

![molecular formula C12H11N5 B1419004 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline CAS No. 1156664-91-3](/img/structure/B1419004.png)

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline

説明

“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 1156664-91-3 . It has a molecular weight of 225.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H11N5/c13-10-4-2-9 (3-5-10)8-11-15-16-12-14-6-1-7-17 (11)12/h1-7H,8,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.25 .科学的研究の応用

Antibacterial and Antimicrobial Applications

One significant area of application for these compounds is in combating bacterial infections, particularly against antibiotic-resistant strains of bacteria such as Staphylococcus aureus. Triazole and triazolopyrimidine hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, among other targets, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Antiplatelet and Antithrombotic Effects

Ticagrelor, a cyclopentyl-triazolo-pyrimidine antiplatelet agent, exemplifies the application of triazolopyrimidines in managing acute coronary syndromes. It selectively inhibits adenosine diphosphate-induced platelet aggregation, offering a reversible binding to the P2Y12 receptor, which is crucial in the prevention of atherothrombotic events in adults with acute coronary syndromes (Deeks, 2011).

Optical Sensors and Biological Significance

Compounds with triazolopyrimidines have also been explored for their utility in creating optical sensors, owing to their ability to form both coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, alongside their various biological and medicinal applications (Jindal & Kaur, 2021).

Anticancer and Antimicrobial Research

The anticancer and antimicrobial research realms have seen the development of numerous triazole and triazolopyrimidine derivatives. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The versatility in chemical modeling of these compounds has led to the identification of candidates with pronounced antibacterial and antifungal activities, highlighting their potential in addressing antibiotic resistance and neglected diseases (Ohloblina, 2022).

Catalysis and Pharmaceutical Synthesis

The role of triazolopyrimidines in catalysis and the synthesis of pharmaceuticals has been underscored by their incorporation into hybrid catalysts for developing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMFJHBJYMUKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

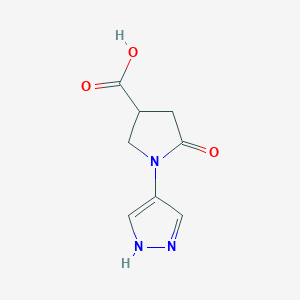

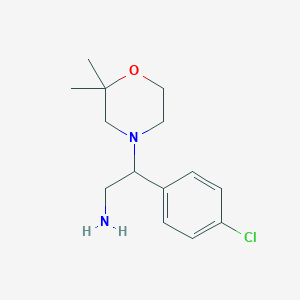

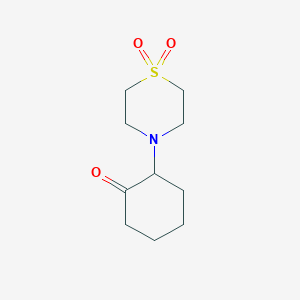

![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)